molecular formula C8H14N4O B1476289 1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one CAS No. 2098066-35-2

1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one

Cat. No.: B1476289
CAS No.: 2098066-35-2
M. Wt: 182.22 g/mol
InChI Key: RNFUYQHCUBZGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Microwave-assisted synthesis has been employed to prepare nitrogen and sulfur-containing heterocyclic compounds, specifically azetidinones, demonstrating a rapid and efficient method for generating pharmacologically active compounds with potential antibacterial and antifungal properties (Mistry & Desai, 2006).

Synthesis of Key Intermediates for Antibiotic Development

Azetidinones have been synthesized as key intermediates in the preparation of pharmaceutical compounds, such as premafloxacin, an antibiotic aimed at treating veterinary pathogens. This research outlines a practical, efficient, and stereoselective process for synthesizing these intermediates, demonstrating the importance of azetidinones in drug development processes (Fleck et al., 2003).

Synthesis and Pharmacological Evaluation of Antileishmanial Agents

A series of azetidin-2-ones have been synthesized and screened for their antileishmanial activity against Leishmania major. The transformation of methyleneamines to azetidin-2-ones resulted in a significant improvement in anti-parasitic activity, indicating the potential of these compounds as antileishmanial agents (Singh et al., 2012).

Development of Selective Estrogen Receptor Degraders

Research into the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) and antagonists for treating ER+ breast cancer has led to the identification of compounds with potent SERD activity. These compounds, such as AZD9833, have shown promising pharmacological profiles and have entered clinical trials, highlighting the role of azetidinone derivatives in cancer therapy (Scott et al., 2020).

Continuous Manufacturing of Drug Intermediates

A safe and efficient continuous process for manufacturing azetidine derivatives has been developed, showcasing the application of azetidinones as key building blocks in drug development. This method emphasizes the importance of azetidinone derivatives in creating efficient, scalable manufacturing processes for pharmaceuticals (Karlsson et al., 2017).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6(2)3-8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFUYQHCUBZGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.